Clenhexerol-d7 Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

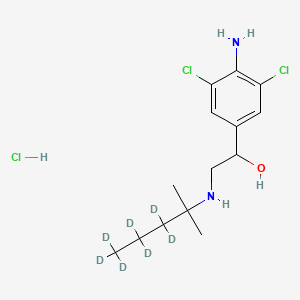

Clenhexerol-d7 Hydrochloride is a labeled analogue of Clenhexerol, a β-adrenergic agonist. It is primarily used in scientific research due to its stable isotope labeling, which allows for detailed metabolic and pharmacokinetic studies. The compound has the molecular formula C14H16D7Cl3N2O and a molecular weight of 348.75.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Clenhexerol-d7 Hydrochloride involves the incorporation of deuterium atoms into the Clenhexerol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process requires precise control of reaction conditions to ensure the correct placement of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reagents to maintain the purity and quality of the final product. The production is carried out under strict quality control measures to ensure consistency and reliability .

化学反应分析

Types of Reactions: Clenhexerol-d7 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions vary depending on the desired substitution but often involve the use of catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated or ketone derivatives.

科学研究应用

Clenhexerol-d7 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

Industry: Applied in the development of new drugs and therapeutic agents

作用机制

Clenhexerol-d7 Hydrochloride, like its parent compound Clenhexerol, acts as a β-adrenergic agonist. It binds to β-adrenergic receptors, stimulating adenylyl cyclase activity. This leads to an increase in cyclic adenosine monophosphate (cAMP) levels, resulting in smooth muscle relaxation and bronchodilation. The compound’s effects are mediated through the activation of the β2-adrenergic receptor pathway .

相似化合物的比较

Clenhexerol: The non-labeled analogue of Clenhexerol-d7 Hydrochloride.

Clenbuterol: Another β-adrenergic agonist with similar pharmacological properties.

Salbutamol: A β2-adrenergic agonist used as a bronchodilator.

Uniqueness: this compound’s uniqueness lies in its stable isotope labeling, which allows for detailed metabolic and pharmacokinetic studies that are not possible with non-labeled compounds. This makes it an invaluable tool in scientific research .

生物活性

Clenhexerol-d7 hydrochloride is a deuterated derivative of clenbuterol, a well-known beta-2 adrenergic agonist. This compound has garnered attention in both veterinary and human medicine due to its bronchodilator properties and potential applications in treating respiratory conditions. This article reviews the biological activity of this compound, focusing on its pharmacological effects, metabolism, and implications for use.

Chemical Structure and Properties

This compound is chemically similar to clenbuterol, exhibiting the following characteristics:

- Chemical Formula : C12H19Cl3N2O

- Molecular Weight : 277.19 g/mol

- CAS Number : 54239-37-1

The deuteration of the compound allows for enhanced tracking in metabolic studies, providing insights into its pharmacokinetics and dynamics in biological systems.

As a beta-2 adrenergic agonist, this compound functions by stimulating beta-2 receptors in the smooth muscle of the airways. This leads to:

- Bronchodilation : Relaxation of bronchial smooth muscle, facilitating easier airflow.

- Increased Heart Rate : Stimulation of cardiac output, which can be beneficial in certain clinical scenarios but may pose risks.

- Thermogenic Effects : Enhanced metabolic rate, which has implications for weight management and athletic performance.

Metabolism and Excretion

Studies on clenbuterol metabolism provide a framework for understanding Clenhexerol-d7. Clenbuterol is primarily metabolized in the liver, with significant excretion occurring through urine and feces. Key findings include:

- Half-Life : Approximately 36–48 hours.

- Bioavailability : Ranges from 89% to 98% when administered orally.

The metabolic pathways involve oxidation and conjugation processes, with parent compound levels remaining significant in biological tissues post-administration .

Metabolic Profiles in Animal Models

Research indicates that this compound shares metabolic pathways with clenbuterol. For instance, studies have shown that the majority of the drug is excreted unchanged or as metabolites that retain some pharmacological activity. Tables summarizing these findings are presented below.

| Species | Parent Compound (% of Total Residues) | Major Metabolites (% of Total Residues) |

|---|---|---|

| Bovine Liver | 58-85% | NA1141 (10-16%) |

| Equine Liver | 38-90% | NA1141 (10%) |

| Canine Urine | >80% | Various minor metabolites |

Veterinary Use

This compound is primarily used in veterinary medicine for treating respiratory conditions in horses and cattle. Its effectiveness as a bronchodilator has been documented in various studies:

- Equine Studies : Research has shown significant improvements in respiratory function among horses treated with clenbuterol derivatives during exercise-induced asthma episodes.

- Bovine Applications : In cattle, clenbuterol has been used to manage bronchospasm associated with respiratory infections.

Human Applications

While clenbuterol is approved for use in some countries as an asthma treatment, its use remains controversial due to potential side effects such as tachycardia and anxiety . The deuterated version may provide insights into safer dosing regimens or alternative therapeutic applications with reduced side effects.

Potential Side Effects

Despite its benefits, this compound can lead to several adverse effects:

- Cardiovascular Issues : Increased heart rate can lead to cardiac hypertrophy if misused.

- Electrolyte Imbalance : Potential reduction in potassium levels necessitates dietary adjustments.

Monitoring is essential when administering this compound to mitigate risks associated with long-term use .

属性

IUPAC Name |

1-(4-amino-3,5-dichlorophenyl)-2-[(3,3,4,4,5,5,5-heptadeuterio-2-methylpentan-2-yl)amino]ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22Cl2N2O.ClH/c1-4-5-14(2,3)18-8-12(19)9-6-10(15)13(17)11(16)7-9;/h6-7,12,18-19H,4-5,8,17H2,1-3H3;1H/i1D3,4D2,5D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYHDYUHQSUDTD-AHTLZMLWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。